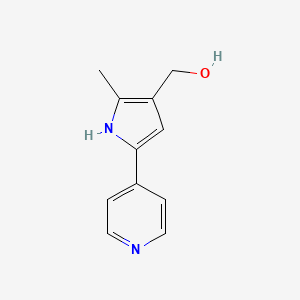
N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride is a chemical compound that features a pyrrole ring, an ethyl group, and a phenylethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride typically involves the condensation of a pyrrole derivative with an amine. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions of temperature and pressure. The process is optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually conducted under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving cellular processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(1H-pyrrol-2-yl): This compound has a similar pyrrole structure but lacks the phenylethanamine moiety.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): This compound features a methyl group instead of the ethyl group found in N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride.
Properties
Molecular Formula |
C14H19ClN2 |
|---|---|
Molecular Weight |
250.77 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-12(14-8-5-10-16-14)15-11-9-13-6-3-2-4-7-13;/h2-8,10,12,15-16H,9,11H2,1H3;1H |
InChI Key |
FNPHCHVLRHXIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)NCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


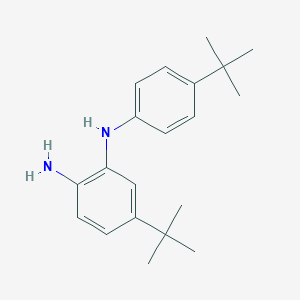
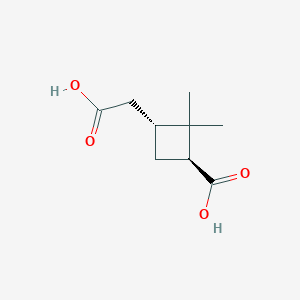

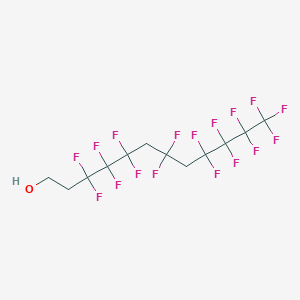
![N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12830954.png)
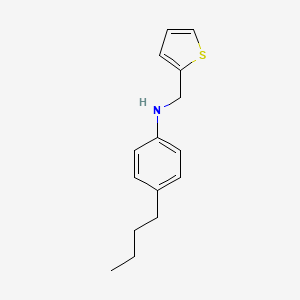
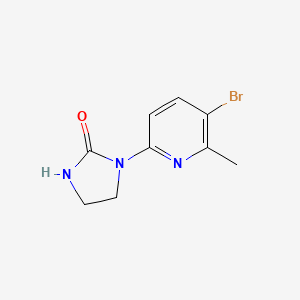

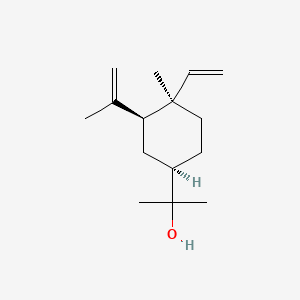
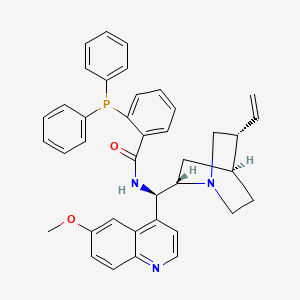

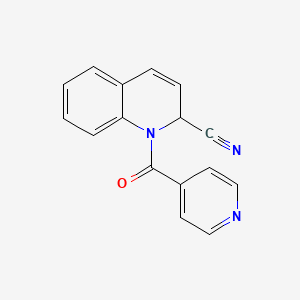
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12830998.png)
